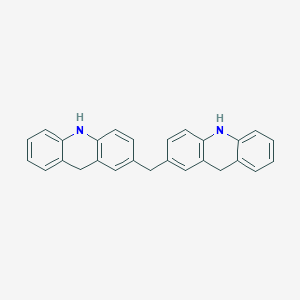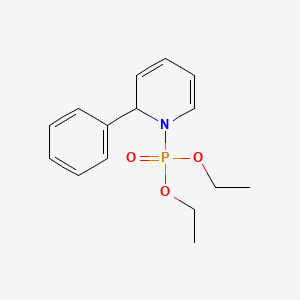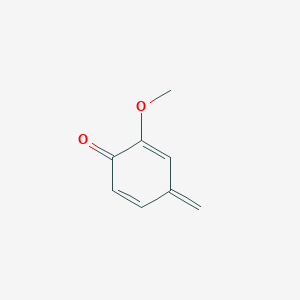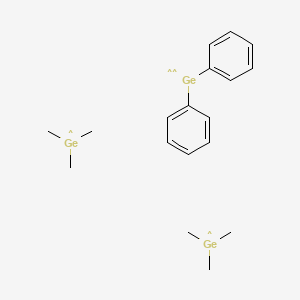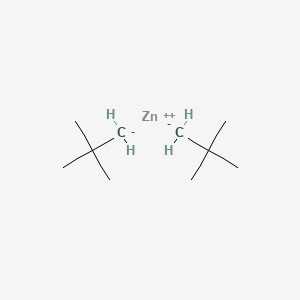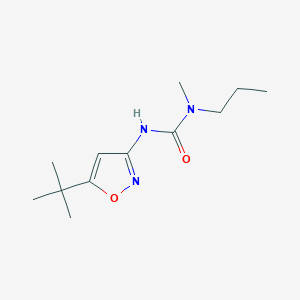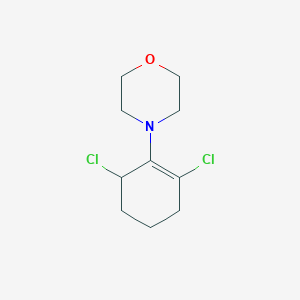
5,7-Octadien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Octadien-3-ol is a chemical compound with the molecular formula C8H14O It is an unsaturated alcohol with two double bonds located at the 5th and 7th positions of the carbon chain This compound is known for its presence in various natural sources, including certain types of seafood and plants
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Octadien-3-ol can be achieved through several methods. One common approach involves the asymmetric hydrolysis of (±)-(Z)-1,5-octadien-3-yl acetate using lipases such as CHIRAZYME L-2. This method yields the ®-alcohol with high enantiomeric excess (ee) in moderate conversion rates . Another method involves the asymmetric acylation of the alkadienol with lipase PS, which can recover the (S)-alcohol with high ee .
Industrial Production Methods
Industrial production of this compound often involves the use of palladium-catalyzed reactions. For example, the dehydration of 3,7-dimethyl-6-hydroxy-7-octene-1-ol in the presence of a phosphine-palladium complex can produce this compound with high yields . This method is advantageous due to its simplicity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Octadien-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert this compound to saturated alcohols.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include various aldehydes, ketones, and substituted alcohols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,7-Octadien-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound is studied for its role in the metabolic pathways of certain marine organisms.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 5,7-Octadien-3-ol involves its interaction with various molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor or activator, influencing metabolic processes. The specific pathways and targets depend on the context of its application, such as its role in marine organisms or its potential therapeutic effects in medicine.
Vergleich Mit ähnlichen Verbindungen
5,7-Octadien-3-ol can be compared with other similar compounds such as linalool and geraniol:
Linalool: Both compounds are unsaturated alcohols with pleasant aromas, but linalool has a different structure with a single double bond.
Geraniol: Similar to this compound, geraniol is an unsaturated alcohol with two double bonds, but it has a different arrangement of the carbon chain.
Eigenschaften
CAS-Nummer |
54962-93-5 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
octa-5,7-dien-3-ol |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h3,5-6,8-9H,1,4,7H2,2H3 |
InChI-Schlüssel |
MNZVNPXBJGMTLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC=CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)


